Cas no 158500-59-5 (5-Benzofuranpropanoic acid, 6-(b-D-glucopyranosyloxy)-7-methoxy-,methyl ester)

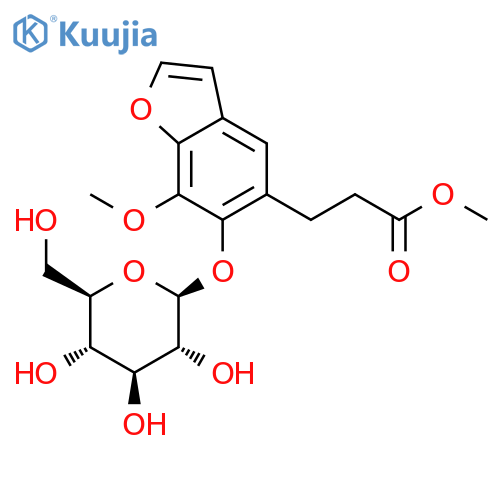

158500-59-5 structure

商品名:5-Benzofuranpropanoic acid, 6-(b-D-glucopyranosyloxy)-7-methoxy-,methyl ester

5-Benzofuranpropanoic acid, 6-(b-D-glucopyranosyloxy)-7-methoxy-,methyl ester 化学的及び物理的性質

名前と識別子

-

- 5-Benzofuranpropanoic acid, 6-(b-D-glucopyranosyloxy)-7-methoxy-, methyl ester

- 5-Benzofuranpropanoic acid, 6-(b-D-glucopyranosyloxy)-7-methoxy-,methyl ester

- CNIDIOSIDE B METHYL ESTER

- Methyl 3-[6-(β-D-glucopyranosyloxy)-7-methoxy-1-benzofuran-5-yl]p ropanoate

- 6-(beta-D-Glucopyranosyloxy)-7-methoxy-5-benzofuranpropanoic acid methyl ester

- [ "" ]

- CnidiosideBmethylester

- 5-Benzofuranpropanoic acid, 6-(-D-glucopyranosyloxy)-7-methoxy-, methyl ester

- CS-0023929

- AKOS032948841

- FS-10436

- 158500-59-5

- NCGC00385419-01

- methyl 3-[7-methoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-benzofuran-5-yl]propanoate

- NCGC00385419-01_C19H24O10_5-Benzofuranpropanoic acid, 6-(beta-D-glucopyranosyloxy)-7-methoxy-, methyl ester

- HY-N3606

- METHYL 3-(7-METHOXY-6-{[(2S,3R,4S,5S,6R)-3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}-1-BENZOFURAN-5-YL)PROPANOATE

- DA-51999

-

- インチ: InChI=1S/C19H24O10/c1-25-12(21)4-3-9-7-10-5-6-27-16(10)18(26-2)17(9)29-19-15(24)14(23)13(22)11(8-20)28-19/h5-7,11,13-15,19-20,22-24H,3-4,8H2,1-2H3/t11-,13-,14+,15-,19+/m1/s1

- InChIKey: AARIHENRSOEJOC-DGQOTAAJSA-N

- ほほえんだ: COC1=C2C(=CC(=C1OC3C(C(C(C(O3)CO)O)O)O)CCC(=O)OC)C=CO2

計算された属性

- せいみつぶんしりょう: 412.13700

- どういたいしつりょう: 412.13694696g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 10

- 重原子数: 29

- 回転可能化学結合数: 8

- 複雑さ: 545

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 5

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 148Ų

- 疎水性パラメータ計算基準値(XlogP): 0.2

じっけんとくせい

- 色と性状: Oil

- 密度みつど: 1.4±0.1 g/cm3

- ふってん: 603.5±55.0 °C at 760 mmHg

- フラッシュポイント: 318.8±31.5 °C

- PSA: 148.05000

- LogP: -0.27430

- じょうきあつ: 0.0±1.8 mmHg at 25°C

5-Benzofuranpropanoic acid, 6-(b-D-glucopyranosyloxy)-7-methoxy-,methyl ester セキュリティ情報

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する

5-Benzofuranpropanoic acid, 6-(b-D-glucopyranosyloxy)-7-methoxy-,methyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | AE93448-100mg |

Cnidioside B methyl ester |

158500-59-5 | 98% by HPLC | 100mg |

$8405.00 | 2024-04-20 | |

| A2B Chem LLC | AE93448-10mg |

Cnidioside B methyl ester |

158500-59-5 | 98% by HPLC | 10mg |

$1379.00 | 2024-04-20 | |

| TargetMol Chemicals | TN5653-1 ml * 10 mm |

Cnidioside B methyl ester |

158500-59-5 | 1 ml * 10 mm |

¥ 4040 | 2024-07-20 | ||

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5653-5 mg |

Cnidioside B methyl ester |

158500-59-5 | 5mg |

¥5365.00 | 2022-04-26 | ||

| TargetMol Chemicals | TN5653-1 mL * 10 mM (in DMSO) |

Cnidioside B methyl ester |

158500-59-5 | 98% | 1 mL * 10 mM (in DMSO) |

¥ 4040 | 2023-09-15 | |

| A2B Chem LLC | AE93448-1000mg |

Cnidioside B methyl ester |

158500-59-5 | 98% by HPLC | 1000mg |

$43277.00 | 2024-04-20 | |

| A2B Chem LLC | AE93448-50mg |

Cnidioside B methyl ester |

158500-59-5 | 98% by HPLC | 50mg |

$4873.00 | 2024-04-20 | |

| A2B Chem LLC | AE93448-25mg |

Cnidioside B methyl ester |

158500-59-5 | 98% by HPLC | 25mg |

$2875.00 | 2024-04-20 | |

| A2B Chem LLC | AE93448-5mg |

Cnidioside B methyl ester |

158500-59-5 | 98% by HPLC | 5mg |

$830.00 | 2024-04-20 | |

| TargetMol Chemicals | TN5653-5 mg |

Cnidioside B methyl ester |

158500-59-5 | 98% | 5mg |

¥ 3,940 | 2023-07-11 |

5-Benzofuranpropanoic acid, 6-(b-D-glucopyranosyloxy)-7-methoxy-,methyl ester 関連文献

-

Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178

-

Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

-

Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067

158500-59-5 (5-Benzofuranpropanoic acid, 6-(b-D-glucopyranosyloxy)-7-methoxy-,methyl ester) 関連製品

- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)

- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)

- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)

- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)

- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)

- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)

- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)

推奨される供給者

Wuhan ChemNorm Biotech Co.,Ltd.

(CAS:158500-59-5)Cnidioside B methyl ester

清らかである:>98%

はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized

価格 ($):問い合わせ